N-(4-Methylphenyl)-N-(methylsulfonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- N-chemoselective Arylsulfonylation : Methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine can be transformed into 2-arylsulfonamido esters with arylsulfonyl chlorides. This process occurs without protecting the phenolic hydroxy group and yields good results without racemization of stereogenic carbon centers (Penso et al., 2003).

Molecular Structure Analysis

- Crystal Structure of Methyl-p-tolysulfonyl-Glycine : This compound exhibits a "V" model structure in its crystal form, forming a dimer through classical hydrogen bonding. It crystallizes in the triclinic system, displaying a 2-D network via unclassical hydrogen bonding (Gong Qin-hua, 2002).

Chemical Reactions and Properties

- N- and 2-substituted N-(Phenylsulfonyl)glycines : These derivatives have been found to be effective inhibitors of rat lens aldose reductase, suggesting potential biochemical applications (Deruiter et al., 1989).

Physical Properties Analysis

- Solvation in Arylsulfonylation : The use of specific solvation and solvent mixtures like THF/DMF can influence the nucleophilicity and chemoselectivity of N-substitution, which is crucial for understanding the physical properties of the synthesized compounds (Penso et al., 2003).

Chemical Properties Analysis

- Aldose Reductase Inhibition : N-(phenylsulfonyl)-N-phenylglycines and related compounds demonstrate significant inhibitory activity against aldose reductase, indicating distinct chemical properties relevant for pharmaceutical research (Deruiter et al., 1989).

科学的研究の応用

Glycine Transporter Inhibition

Research has highlighted the synthesis and efficacy of Glycine Transporter-1 (GlyT1) inhibitors derived from compounds including those related to N-(4-Methylphenyl)-N-(methylsulfonyl)glycine. These inhibitors play a significant role in the modulation of neurotransmission in the central nervous system (Lindsley et al., 2006).

Polymerization and Bioconjugation

The compound has been used in the development of post-polymerization modification methods for poly-(N-methyl-glycine), also known as polysarcosine. This approach allows for the introduction of a wide variety of nucleophiles, demonstrating potential in bioconjugation applications (Borova et al., 2021).

Chemical Synthesis and Selectivity

In chemical synthesis, this compound has been involved in the transformation of amino acid esters into corresponding arylsulfonamido esters, showcasing its utility in selective chemical reactions without racemization, which is crucial in pharmaceutical synthesis (Penso et al., 2003).

Environmental Studies

Studies have investigated the behavior of related compounds in environmental settings, such as municipal sewage treatment plants. This research is essential for understanding the environmental impact and degradation pathways of such compounds (Krause & Schöler, 2000).

Medicinal Chemistry

In medicinal chemistry, research has been conducted on the synthesis and biological evaluation of related compounds as inhibitors of Glycine Transporter-1. These studies contribute to the development of new therapeutic agents targeting the central nervous system (Cioffi et al., 2016).

NMDA and AMPA Receptor Antagonism

Compounds structurally related to N-(4-Methylphenyl)-N-(methylsulfonyl)glycine have been identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, which are critical in neurological research and potential treatments for neurodegenerative diseases (Hays et al., 1993).

Safety And Hazards

Safety and hazards of a compound depend on its reactivity and toxicity. Again, while specific information on “N-(4-Methylphenyl)-N-(methylsulfonyl)glycine” was not available, a related compound, CID 170992525, has been studied2. This information could potentially be relevant.

将来の方向性

As for future directions, it’s difficult to predict without more specific information on “N-(4-Methylphenyl)-N-(methylsulfonyl)glycine”. However, the study of similar compounds and their properties can guide future research.

特性

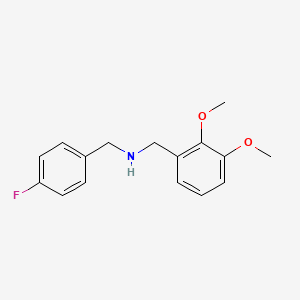

IUPAC Name |

2-(4-methyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIUTLQRQJTQBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357185 |

Source

|

| Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

CAS RN |

425616-93-9 |

Source

|

| Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)